molecular formula C22H27NO4 B267630 3-butoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

3-butoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

カタログ番号 B267630
分子量: 369.5 g/mol
InChIキー: AHEFOHZHXGOIAK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-butoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, also known as BTF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. BTF is a selective and potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis.

作用機序

3-butoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide inhibits PTP1B by binding to the catalytic site of the enzyme and preventing it from dephosphorylating insulin receptor substrate-1 (IRS-1). This leads to increased insulin signaling and improved glucose uptake in insulin-sensitive tissues such as skeletal muscle and adipose tissue. 3-butoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-butoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It has also been shown to reduce body weight and improve lipid metabolism in obese mice. 3-butoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-butoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

実験室実験の利点と制限

3-butoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has several advantages as a research tool. It is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. 3-butoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is also relatively easy to synthesize and purify, making it readily available for research. However, 3-butoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has some limitations as a research tool. It has poor solubility in water, which can make it difficult to administer in vivo. 3-butoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide also has a short half-life, which can limit its effectiveness in long-term studies.

将来の方向性

There are several future directions for research on 3-butoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide. One area of interest is in the development of 3-butoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide as a potential anti-diabetic drug. Preclinical studies have shown promising results, and further research is needed to determine its safety and efficacy in humans. Another area of interest is in the development of novel PTP1B inhibitors based on the structure of 3-butoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide. Structure-activity relationship studies could lead to the development of more potent and selective inhibitors of PTP1B. Finally, 3-butoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide could be used as a tool to study the role of PTP1B in other physiological processes, such as inflammation and neurodegeneration.

合成法

The synthesis of 3-butoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide involves the reaction of 4-(tetrahydro-2-furanylmethoxy)phenylboronic acid with 3-bromo-N-butoxybenzamide in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields 3-butoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide in high purity. The synthesis of 3-butoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been optimized to improve the yield and reduce the cost of production.

科学的研究の応用

3-butoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been extensively studied for its potential applications in various fields of research. One of the primary areas of interest is in the treatment of type 2 diabetes. PTP1B inhibition has been shown to improve insulin sensitivity and glucose homeostasis, making it a promising target for the development of new anti-diabetic drugs. 3-butoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to be a potent and selective inhibitor of PTP1B, making it a potential candidate for drug development.

特性

製品名

3-butoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

分子式

C22H27NO4

分子量

369.5 g/mol

IUPAC名

3-butoxy-N-[4-(oxolan-2-ylmethoxy)phenyl]benzamide

InChI

InChI=1S/C22H27NO4/c1-2-3-13-25-20-7-4-6-17(15-20)22(24)23-18-9-11-19(12-10-18)27-16-21-8-5-14-26-21/h4,6-7,9-12,15,21H,2-3,5,8,13-14,16H2,1H3,(H,23,24)

InChIキー

AHEFOHZHXGOIAK-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OCC3CCCO3

正規SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OCC3CCCO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。